Atovaquone-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

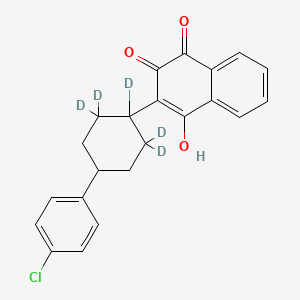

Structure

3D Structure

特性

IUPAC Name |

3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-YNUDWXFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675642 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217612-80-0 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atovaquone vs. Atovaquone-d5: A Technical Guide to Understanding the Key Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Atovaquone and its deuterated analog, Atovaquone-d5. The primary distinction lies in the isotopic substitution of five hydrogen atoms with deuterium in this compound, a modification that, while seemingly minor, imparts distinct properties that are leveraged in analytical and research settings. This guide will provide a comprehensive comparison of their physicochemical properties, delve into the analytical applications of this compound, and outline the mechanism of action of Atovaquone.

Physicochemical Properties: A Comparative Analysis

The fundamental difference between Atovaquone and this compound is the presence of five deuterium atoms in the latter, leading to a higher molecular weight. This isotopic substitution is the cornerstone of this compound's utility as an internal standard in bioanalytical assays. The table below summarizes the key physicochemical properties of both compounds.

| Property | Atovaquone | This compound |

| Molecular Formula | C₂₂H₁₉ClO₃ | C₂₂H₁₄D₅ClO₃[1] |

| Molecular Weight | 366.84 g/mol [2] | 371.87 g/mol [1] |

| Monoisotopic Mass | 366.0972 g/mol | 371.1337 g/mol [3] |

| Chemical Structure | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione | 2-[trans-4-(4-Chlorophenyl)cyclohexyl-d5-]-3-hydroxy-1,4-naphthalenedione[1] |

| Primary Application | Antiprotozoal drug[4] | Isotope-labeled internal standard for analytical quantification of Atovaquone[3][5] |

| Mass Spectrometry (Q1/Q3 Transition) | m/z 365.0 → 337.2 (quantifier)[6] m/z 365.0 → 201.2 (qualifier)[6] | m/z 371.1 → 343.1 (quantifier)[6] m/z 371.1 → 203.1 (qualifier)[6] |

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex matrix like plasma. The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. However, it must be distinguishable by the mass spectrometer.

This compound serves as an excellent internal standard for Atovaquone for the following reasons:

-

Similar Physicochemical Properties: Due to the minimal structural difference, this compound has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to Atovaquone.

-

Mass Shift: The mass difference of 5 Daltons allows for clear differentiation between the analyte (Atovaquone) and the internal standard (this compound) by the mass spectrometer, without isotopic crosstalk.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations during sample preparation and analysis, leading to highly reliable results.

Experimental Protocol: Quantification of Atovaquone in Human Plasma using LC-MS/MS

The following is a detailed methodology for the quantification of Atovaquone in human plasma, utilizing this compound as an internal standard. This protocol is based on established and validated methods in the scientific literature.[3][5]

1. Sample Preparation:

-

To 10 µL of K₂-EDTA human plasma, add a known concentration of this compound internal standard solution.

-

Perform protein precipitation by adding a solution of acetonitrile, ethanol, and dimethylformamide (8:1:1 v/v/v).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate of 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: Maintained at 40°C.

3. Mass Spectrometry (MS) Conditions:

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Gas and Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, collision gas, ion spray voltage, and temperature).

4. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (Atovaquone) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of known concentrations of Atovaquone standards versus their concentrations.

-

The concentration of Atovaquone in the unknown plasma samples is then determined from the calibration curve.

Mandatory Visualizations

Atovaquone's Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain

Atovaquone exerts its antiprotozoal effect by targeting the mitochondrial electron transport chain, specifically the cytochrome bc1 complex (Complex III). This inhibition disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication in the parasite.

Caption: Atovaquone inhibits the cytochrome bc1 complex, disrupting pyrimidine synthesis.

Experimental Workflow for Atovaquone Quantification

The following diagram illustrates the typical workflow for quantifying Atovaquone in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for Atovaquone quantification using an internal standard.

Logical Relationship: Atovaquone vs. This compound

This diagram illustrates the logical relationship between the structural difference of the two compounds and their distinct applications.

Caption: The isotopic difference dictates the distinct applications of Atovaquone and this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-APCI mass spectrometric method development and validation for the determination of atovaquone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

Atovaquone-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Atovaquone-d5 as an internal standard in the quantitative bioanalysis of the antiprotozoal drug, atovaquone. This document details the foundational principles of its application, supported by experimental data and protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Introduction: The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when employing LC-MS/MS, the use of an internal standard (IS) is critical for achieving accurate and precise measurements. An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. The IS compensates for the variability that can be introduced during various stages of the analytical workflow, including sample extraction, potential matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometry-based quantification. By replacing one or more hydrogen atoms with its stable isotope, deuterium, a molecule is produced that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they co-elute chromatographically and experience similar extraction recovery and ionization efficiencies.

Atovaquone: A Brief Overview of its Mechanism of Action and Physicochemical Properties

Atovaquone is a hydroxynaphthoquinone that is effective in the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and malaria. Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at the level of the cytochrome bc1 complex (Complex III) in parasites.[1] This disruption leads to the inhibition of nucleic acid and ATP synthesis, ultimately leading to the death of the parasite.

Atovaquone is a highly lipophilic compound with low aqueous solubility. It is extensively bound to plasma proteins (>99%) and has a long elimination half-life of 2 to 3 days. These properties necessitate a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring.

This compound as an Internal Standard: The Core Mechanism

The "mechanism of action" of this compound as an internal standard lies in its ability to mimic atovaquone throughout the entire analytical process, thereby ensuring reliable quantification. This compound, where five hydrogen atoms on the cyclohexyl ring have been replaced by deuterium, is an ideal internal standard for atovaquone for the following reasons:

-

Similar Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the polarity, solubility, and protein binding characteristics of the molecule. This ensures that this compound has a similar extraction recovery to atovaquone from complex biological matrices like plasma.

-

Co-elution in Liquid Chromatography: Due to their near-identical chemical structures, atovaquone and this compound exhibit the same retention time in reverse-phase liquid chromatography.[2] This co-elution is crucial as it ensures that both compounds are subjected to the same matrix effects at the same time.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant source of error in LC-MS/MS analysis. Since atovaquone and this compound co-elute, any matrix effect that influences the ionization of atovaquone will have a proportional effect on the ionization of this compound. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a more accurate and precise measurement.

-

Distinct Mass-to-Charge Ratios (m/z): The primary difference between atovaquone and this compound is their molecular weight. This mass difference is easily resolved by the mass spectrometer, allowing for their simultaneous but distinct detection.

The following diagram illustrates the logical relationship underpinning the use of a stable isotope-labeled internal standard like this compound.

Experimental Protocols for Atovaquone Quantification using this compound

The following is a representative experimental protocol for the quantification of atovaquone in human plasma using this compound as an internal standard, based on validated LC-MS/MS methods.[2][3]

Materials and Reagents

-

Atovaquone reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, ethanol, and dimethylformamide

-

Formic acid

-

Human plasma (K2-EDTA)

-

Ultrapure water

Stock and Working Solutions

-

Atovaquone Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of atovaquone reference standard in a suitable organic solvent (e.g., methanol).

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the atovaquone stock solution.

-

Working Solutions: Prepare serial dilutions of the atovaquone stock solution in a suitable solvent to create calibration standards and quality control (QC) samples. Prepare a working internal standard solution of this compound.

Sample Preparation (Protein Precipitation)

-

To a 10 µL aliquot of plasma sample, calibrator, or QC, add a known volume of the this compound working internal standard solution.

-

Add a protein precipitation solvent, such as a mixture of acetonitrile, ethanol, and dimethylformamide (8:1:1 v/v/v).[2]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. A further dilution of the supernatant may be necessary depending on the sensitivity of the instrument.

The following diagram illustrates a typical experimental workflow.

References

- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

Atovaquone-d5: A Technical Guide to Isotopic Labeling and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling and stability of Atovaquone-d5, a deuterated analog of the antiprotozoal drug Atovaquone. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for pharmacokinetic and metabolic studies.

Introduction to Atovaquone and Isotopic Labeling

Atovaquone is a hydroxynaphthoquinone that is effective in the treatment of Pneumocystis jirovecii pneumonia and Plasmodium falciparum malaria.[1] It functions by inhibiting the mitochondrial electron transport chain.[1][2] Isotopic labeling, the replacement of an atom with its isotope, is a critical tool in drug development. Stable isotopes like deuterium (²H or D) are frequently incorporated into drug molecules to serve as tracers for quantification in metabolic studies.[3] Deuteration can also potentially alter the pharmacokinetic profile of a drug.[3] this compound is the deuterium-labeled version of Atovaquone.[3]

Isotopic Labeling of this compound

The deuteration of Atovaquone to produce this compound involves the selective replacement of five hydrogen atoms with deuterium atoms. The exact position of the deuterium atoms can vary depending on the synthetic route. A common labeling pattern involves the deuteration of the cyclohexyl ring.

General Synthetic Approach

While specific proprietary methods for the synthesis of this compound are not publicly detailed, the general synthesis can be inferred from established routes for Atovaquone. These multi-step syntheses often involve the coupling of a substituted cyclohexyl precursor with a naphthoquinone moiety.[4][5][6][7]

A plausible synthetic strategy for this compound would involve the use of a deuterated cyclohexyl precursor in the coupling reaction.

Experimental Protocol: Illustrative Synthesis of a Deuterated Precursor

A potential route to a deuterated cyclohexyl precursor could involve the following conceptual steps:

-

Reductive Deuteration: A suitable cyclohexanone precursor could be subjected to reductive deuteration using a deuterium source such as deuterium gas (D₂) and a catalyst (e.g., Palladium on carbon) or a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄).

-

Activation: The resulting deuterated cyclohexanol would then be activated, for example, by conversion to a tosylate or a halide.

-

Further Elaboration: This activated precursor could then be used in subsequent steps to build the final 4-(4-chlorophenyl)cyclohexanecarboxylic acid-d5 analog required for coupling with the naphthoquinone core.

It is crucial to note that optimizing the reaction conditions to ensure high isotopic enrichment and chemical purity is a critical aspect of the synthesis.

Diagram: Conceptual Synthetic Pathway for this compound

Caption: A simplified diagram illustrating the key components in the synthesis of this compound.

Stability of this compound

The stability of an isotopically labeled compound is paramount for its use as an internal standard in bioanalytical assays and for its reliability in metabolic studies. The C-D bond is inherently stronger than the C-H bond, which can lead to increased metabolic stability.[8]

Forced Degradation Studies of Atovaquone

Forced degradation studies on the parent compound, Atovaquone, provide valuable insights into the potential stability of its deuterated analog. These studies subject the drug substance to harsh conditions to identify potential degradation pathways.

A study on the stability of Atovaquone under various stress conditions, as per ICH guidelines, revealed the following:[9][10]

| Stress Condition | Observations |

| Acidic | Slight degradation observed with heating.[9] |

| Alkaline | Slight degradation observed with heating.[9] |

| Oxidative (Peroxide) | Slight degradation observed with heating.[9] |

| Thermal | Stable under heat alone. |

| Photolytic | Stable under light exposure.[9] |

These findings suggest that the Atovaquone molecule is relatively stable. Given the increased strength of the C-D bond, this compound is expected to exhibit at least comparable, if not enhanced, stability under these conditions.

Potential for Deuterium Exchange

A critical consideration for deuterated compounds is the potential for deuterium-hydrogen (D-H) exchange. This can occur if the deuterium atoms are located at positions prone to exchange with protons from the surrounding medium (e.g., acidic or basic conditions). The labeling on a saturated carbocyclic ring, such as the cyclohexyl group in this compound, is generally considered stable against back-exchange under typical physiological and analytical conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a comprehensive stability testing program should be implemented.

Protocol for Isotopic Purity and Stability Testing

Objective: To determine the isotopic purity of this compound and its stability under defined storage conditions.

Materials:

-

This compound reference standard

-

High-purity solvents (acetonitrile, methanol, water)

-

Buffers of various pH values (e.g., pH 2, 7, 10)

-

High-resolution mass spectrometer (HRMS) coupled with a liquid chromatography system (LC-MS)

Methodology:

-

Initial Isotopic Purity Assessment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Analyze the solution by LC-HRMS to determine the initial isotopic distribution and purity. The high mass accuracy allows for the quantification of the labeled compound.[11]

-

-

Stability Study Design:

-

Prepare solutions of this compound in different media:

-

Acidic buffer (e.g., 0.1 N HCl)

-

Neutral buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Alkaline buffer (e.g., 0.1 N NaOH)

-

Solvent (e.g., acetonitrile/water)

-

-

Store aliquots of these solutions under various conditions:

-

Refrigerated (2-8 °C)

-

Room temperature (25 °C/60% RH)

-

Accelerated (40 °C/75% RH)

-

Photostability chamber

-

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 3, 6 months), analyze the stored samples by LC-HRMS.

-

-

Data Analysis:

-

Compare the peak area of this compound at each time point to the initial time point to assess for degradation.

-

Monitor the isotopic distribution at each time point to evaluate for any D-H exchange. A shift in the isotopic pattern would indicate a loss of deuterium.

-

Diagram: Experimental Workflow for this compound Stability Testing

Caption: A flowchart outlining the key steps in a comprehensive stability study for this compound.

Metabolism and Degradation Pathways

Atovaquone is not significantly metabolized in humans and is primarily excreted unchanged in the feces.[12] This inherent metabolic stability is a key characteristic of the drug. While no major metabolites have been identified in humans, in vitro studies using microbial models have shown potential for metabolism to a carboxylic acid derivative.[13]

Diagram: Atovaquone Elimination Pathway

Caption: A diagram showing the major route of elimination for Atovaquone in humans.

Due to the kinetic isotope effect, where the C-D bond is cleaved more slowly than the C-H bond, this compound is expected to be even less susceptible to any minor metabolic processes that may occur.[8]

Conclusion

This compound is a valuable tool for pharmacokinetic and bioanalytical studies. The inherent stability of the Atovaquone molecule, supported by forced degradation studies, suggests that this compound is a robust and reliable internal standard. The placement of deuterium on the cyclohexyl ring is anticipated to be stable against back-exchange under physiological and standard analytical conditions. A well-designed stability program, as outlined in this guide, is essential to formally document the stability and isotopic integrity of this compound for its intended scientific applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medjpps.com [medjpps.com]

- 5. researchgate.net [researchgate.net]

- 6. A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures [ppj.org.ly]

- 7. Isolation, characterization, and synthesis of some process-origin impurities of Atovaquone, a renowned anti-malarial drug | Mapana Journal of Sciences [journals.christuniversity.in]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. almacgroup.com [almacgroup.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Microbial Metabolism of Atovaquone and Cytotoxicity of the Produced Phase I Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding an Atovaquone-d5 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) for a deuterated internal standard like Atovaquone-d5 is a critical document that assures its identity, purity, and quality. For researchers in drug development and related scientific fields, a thorough understanding of this document is paramount for ensuring the accuracy and reliability of experimental data. This compound, the deuterium-labeled version of the antimalarial agent Atovaquone, is frequently used as an internal standard in pharmacokinetic and metabolic studies.[1][2] This guide provides a detailed breakdown of the components of a typical this compound CoA, including data presentation, experimental protocols, and visual representations of key concepts.

Data Presentation: A Summary of Quantitative Data

The quantitative data presented in a CoA for this compound is typically organized into tables for clarity and ease of comparison. Below are representative tables summarizing the key analytical results.

Table 1: Identity and General Properties

| Test | Specification | Result |

| Product Name | This compound | Conforms |

| CAS Number | 1329792-63-3 | Conforms |

| Molecular Formula | C₂₂H₁₄D₅ClO₃ | Conforms |

| Molecular Weight | 371.87 g/mol | Conforms |

| Appearance | White to off-white solid | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Chemical Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98% Deuterium | 99.2% |

| Residual Solvents | GC-HS | Complies with ICH Q3C | Conforms |

| Water Content (by Karl Fischer) | Karl Fischer Titration | ≤ 0.5% | 0.2% |

| Inorganic Impurities (Sulfated Ash) | USP <281> | ≤ 0.1% | < 0.1% |

Table 3: Physical Characteristics

| Test | Method | Specification | Result |

| Melting Point | USP <741> | 196-200 °C | 198 °C |

| Solubility | Visual Inspection | Soluble in DMSO | Conforms |

Experimental Protocols: A Closer Look at the Methodologies

The analytical methods cited in a CoA are standardized procedures designed to provide accurate and reproducible results. The following sections detail the methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For Atovaquone, various RP-HPLC (Reversed-Phase HPLC) methods have been developed and validated.[3][4][5][6]

-

Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector measures the concentration of each component as it elutes from the column.

-

Instrumentation: A standard HPLC system consists of a solvent delivery system, an autosampler, a column oven, and a UV-Vis detector.

-

Chromatographic Conditions (Representative Example):

-

Column: A common choice is a C18 column (e.g., Thermo Hypersil BDS C18, 250mm x 4.6mm, 5µm).[3][5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) is often used.[5] The ratio can be isocratic (constant) or a gradient (changing over time).

-

Flow Rate: A typical flow rate is between 1.0 and 1.5 ml/min.[3][5]

-

Detection Wavelength: Atovaquone has a strong UV absorbance, and detection is often performed at wavelengths such as 251 nm, 254 nm, 283 nm, or 287 nm.[3]

-

Injection Volume: A small volume, typically 20 µl, of the sample solution is injected.[5]

-

Data Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

-

Mass Spectrometry for Isotopic Enrichment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For isotopically labeled compounds like this compound, it is essential for determining the degree of deuterium incorporation.

-

Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The ions are then separated based on their mass-to-charge ratio. A detector measures the abundance of each ion.

-

Methodology:

-

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[7]

-

Mass Analysis: The mass analyzer separates the deuterated (M+5) and non-deuterated (M) ions.

-

Data Analysis: The isotopic enrichment is calculated by comparing the intensity of the ion corresponding to this compound with the intensities of the ions corresponding to the unlabeled Atovaquone and other isotopic variants.[8][9] This method provides a precise measure of the percentage of deuterium in the molecule.

-

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances.[10] Gas Chromatography-Headspace (GC-HS) analysis is a specialized and widely used technique for their detection and quantification, ensuring compliance with guidelines such as ICH Q3C.[11]

-

Principle: The sample is placed in a sealed vial and heated to a specific temperature. The volatile solvents in the sample partition into the gas phase (headspace) above the sample. A sample of this gas is then injected into a gas chromatograph for separation and detection.[10] This indirect injection method minimizes matrix interference.[11]

-

Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID) is typically used.[12][13]

-

Analytical Parameters (General Example):

-

Column: A mid-polarity column, such as a DB-624, is often used for its broad applicability in separating a range of solvents.[14]

-

Carrier Gas: Nitrogen or helium is used as the carrier gas.

-

Temperatures: The oven temperature is programmed to ramp up to ensure the separation of solvents with different boiling points. The injector and detector temperatures are also controlled.

-

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable high-boiling solvent, such as dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI), in a headspace vial.[10][14]

-

Data Analysis: The presence and quantity of residual solvents are determined by comparing the chromatogram of the sample to that of a standard containing known amounts of the solvents.

-

Mandatory Visualizations

Chemical Structures and Relationship

The following diagram illustrates the chemical structure of Atovaquone and its deuterated analog, this compound, highlighting the positions of deuterium substitution.

Caption: Atovaquone and its deuterated form, this compound.

Workflow for Certificate of Analysis Generation

This diagram outlines the logical workflow from sample reception to the final issuance of the Certificate of Analysis for a chemical standard like this compound.

Caption: Workflow for generating a Certificate of Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. pharmahealthsciences.net [pharmahealthsciences.net]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. almacgroup.com [almacgroup.com]

- 11. GC-HS Analysis: High-Purity Solvents for Residual Solvent Testing - Insights & Innovations | Chemical Industry Blog by s d fine chem limited [sdfine.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. s4science.at [s4science.at]

- 14. chromatographyonline.com [chromatographyonline.com]

Atovaquone-d5: A Comprehensive Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Atovaquone-d5. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this isotopically labeled compound in a laboratory setting.

Compound Identification and Properties

This compound is a deuterated analog of Atovaquone, a well-established antiprotozoal agent. The incorporation of five deuterium atoms makes it a valuable internal standard for mass spectrometry-based bioanalytical methods, particularly in pharmacokinetic and therapeutic drug monitoring studies.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-[trans-4-(4-Chlorophenyl)cyclohexyl-d5]-3-hydroxy-1,4-naphthalenedione | Santa Cruz Biotechnology |

| Synonyms | 566C80-d5; BW-566C-d5; Mepron-d5; Wellvone-d5 | Santa Cruz Biotechnology |

| CAS Number | 1329792-63-3 | Santa Cruz Biotechnology |

| Molecular Formula | C₂₂H₁₄D₅ClO₃ | Santa Cruz Biotechnology |

| Molecular Weight | 371.87 g/mol | Santa Cruz Biotechnology |

| Appearance | Yellow solid | Fisher Scientific |

| Melting Point | 216 - 219 °C (for non-deuterated Atovaquone) | Fisher Scientific |

| Solubility | Insoluble in water | Fisher Scientific |

| Storage Temperature | Store at -20°C | GlpBio |

Safety and Hazard Information

Table 2: Hazard Identification and Classification for Atovaquone

| Hazard Class | Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | GHS09 | Warning | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects. |

Source: Cayman Chemical Company SDS for Atovaquone

Precautionary Measures and Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following precautions should be strictly adhered to:

-

Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood to avoid the formation of dust and aerosols.[2]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact. Handle with gloves that have been inspected prior to use.[2]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

-

After Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

-

After Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing immediately and consult a doctor.[2]

-

After Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] For long-term storage, it is recommended to store at -20°C.[4]

-

Incompatible Materials: Avoid strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas may be formed.[3]

Experimental Protocols: Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard in the quantitative analysis of Atovaquone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology adapted from a validated bioanalytical method for the determination of Atovaquone in plasma.[5]

Preparation of Stock and Working Solutions

-

This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in dimethylformamide (DMF). Sonicate for 10 minutes to ensure complete dissolution.[5]

-

Atovaquone Calibration Standard Stock Solution: Prepare a stock solution of Atovaquone at a concentration of 10 mg/mL in DMF. Sonicate for 10 minutes.[5]

-

Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions in an appropriate solvent, such as a mixture of acetonitrile, ethanol, and DMF.[5]

Sample Preparation: Protein Precipitation

-

Aliquoting: To a 10 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add the this compound internal standard working solution.

-

Precipitation: Add a protein precipitation solution (e.g., acetonitrile:ethanol:DMF 8:1:1 v/v/v) to the plasma sample containing the internal standard.[5]

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Employ a reverse-phase C18 column with a gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid) to separate Atovaquone and this compound.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both Atovaquone and this compound.

-

Quantification: The concentration of Atovaquone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standards.

Visualizations

The following diagrams illustrate the safe handling workflow and the experimental protocol for the use of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmahealthsciences.net [pharmahealthsciences.net]

- 3. Phase I Safety and Pharmacokinetics Study of Micronized Atovaquone in Human Immunodeficiency Virus-Infected Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Atovaquone in Human Plasma using Atovaquone-d5

An authoritative guide to the bioanalytical quantification of Atovaquone using its deuterated analog, Atovaquone-d5, as an internal standard. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Abstract

This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of atovaquone in human plasma. The method employs this compound, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The procedure involves a straightforward protein precipitation step for sample extraction, followed by chromatographic separation on a C18 reversed-phase column. This validated method is well-suited for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials involving atovaquone.

1. Introduction

Atovaquone is an antimicrobial agent primarily used for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and malaria.[1] Given its high interindividual variability in bioavailability, monitoring plasma concentrations is crucial for ensuring therapeutic efficacy.[2][3][4] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization, thereby providing the most accurate quantification.[5]

2. Experimental Workflow

The overall procedure from sample receipt to final data analysis is outlined below.

Figure 1: Bioanalytical workflow for Atovaquone quantification.

3. Materials and Methods

Reagents and Materials

-

Atovaquone reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Drug-free K2-EDTA human plasma

Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is required.

| Parameter | Specification |

| LC System | UPLC or HPLC System |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.0 mm, 2.5 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 - 10 µL[2] |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Atovaquone: 365.1 → 171.1, This compound: 370.1 → 171.1 |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 50 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 50 |

| 4.0 | 50 |

4. Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Atovaquone and this compound in methanol.

-

Calibration Standards: Perform serial dilutions of the Atovaquone stock solution with methanol/water (50:50, v/v) to create working solutions. Spike these into drug-free human plasma to prepare an eight-point calibration curve.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation Protocol

-

Aliquot 25 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[3][4]

-

Add 100 µL of the this compound IS Working Solution (in acetonitrile) to each tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. Method Validation and Data

The method should be validated according to FDA or other relevant bioanalytical method validation guidelines. The following table summarizes typical performance characteristics.

| Validation Parameter | Typical Acceptance Criteria | Representative Results |

| Calibration Curve Range | r² ≥ 0.99 | 250 - 50,000 ng/mL (r² > 0.995)[3] |

| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, Precision ≤20%, Accuracy ±20% | 250 ng/mL |

| Intra-Assay Precision (%CV) | ≤ 15% | ≤ 9.1%[3] |

| Inter-Assay Precision (%CV) | ≤ 15% | ≤ 8.4%[2] |

| Accuracy (% Bias) | Within ±15% | ≤ ± 9.4%[3] |

| Matrix Effect | Monitored and compensated by IS | Minimal effects observed |

| Recovery | Consistent, precise, and reproducible | >85% |

| Stability (Freeze-Thaw, Bench-Top) | Within ±15% of nominal concentration | Stable through 3 freeze-thaw cycles |

6. Mechanism of Action of Atovaquone

Atovaquone functions by targeting the mitochondrial electron transport chain, a critical pathway for energy production in pathogens like Plasmodium and Pneumocystis jirovecii.[6] It specifically inhibits the cytochrome bc1 complex (Complex III), disrupting mitochondrial membrane potential and halting ATP synthesis.[1][6][7][8]

Figure 2: Inhibition of the Cytochrome bc1 complex by Atovaquone.

This application note provides a comprehensive framework for the quantitative analysis of atovaquone in human plasma using an LC-MS/MS method with this compound as the internal standard. The protocol is rapid, requiring minimal sample volume, and demonstrates excellent linearity, precision, and accuracy.[2][9] This makes it a highly reliable tool for therapeutic drug monitoring and for supporting both preclinical and clinical pharmacokinetic evaluations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 7. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

Application of Atovaquone-d5 in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of Atovaquone-d5, a stable isotope-labeled internal standard, in drug metabolism and pharmacokinetics (DMPK) studies of atovaquone. The primary application highlighted is its use in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision. Methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are detailed. Additionally, the role of such internal standards in the broader context of DMPK, including the assessment of metabolic stability and potential drug-drug interactions, is discussed.

Introduction

Drug Metabolism and Pharmacokinetics (DMPK) is a critical discipline in the drug development pipeline, focusing on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1][2] Accurate quantification of a drug in biological matrices is fundamental to these studies. Atovaquone is a hydroxynaphthoquinone used for the prevention and treatment of malaria and other parasitic infections.[3][4] Due to its high lipophilicity and variability in bioavailability, robust bioanalytical methods are essential for its clinical monitoring and pharmacokinetic characterization.[5][6]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative LC-MS/MS bioanalysis.[7][8] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[7][8][9] This document outlines the application of this compound in a validated LC-MS/MS method for the quantification of atovaquone in plasma.

Principle of this compound as an Internal Standard

The core principle behind using this compound is to add a known quantity to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because this compound is chemically identical to atovaquone, apart from its isotopic composition, it experiences the same processing variations as the analyte. By measuring the ratio of the analyte's mass spectrometric response to that of the internal standard, accurate and precise quantification can be achieved, irrespective of variations in extraction recovery or instrument response.

Caption: Logical workflow for quantitative bioanalysis using this compound.

Bioanalytical Protocol: Quantification of Atovaquone in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the quantification of atovaquone in human plasma, which is particularly suitable for pediatric populations due to the small sample volume required.[5]

Materials and Reagents

-

Atovaquone analytical standard

-

This compound (or [2H4]-atovaquone) internal standard (IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Ethanol (EtOH), HPLC grade

-

Dimethylformamide (DMF), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., SCIEX 5500 QTrap MS system)[5]

-

Reverse-phase C18 analytical column

Preparation of Solutions

-

Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent. Further dilute to a working concentration (e.g., to yield a final concentration that provides a robust signal in the matrix).

-

Protein Precipitation Solution: ACN:EtOH:DMF (8:1:1 v/v/v)[5]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Sample Preparation Workflow

Caption: Step-by-step workflow for plasma sample preparation.

Experimental Protocol

-

Sample Aliquoting: Pipette 10 µL of human plasma (calibrators, QCs, or unknown samples) into a microcentrifuge tube.[5]

-

Internal Standard Addition: Add the this compound internal standard working solution to each tube and vortex briefly.

-

Protein Precipitation: Add the protein precipitation solution (ACN:EtOH:DMF) to each tube.

-

Mixing and Centrifugation: Vortex the tubes thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

-

Injection: Inject an appropriate volume of the supernatant onto the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis of atovaquone.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Reverse-phase C18 |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | Gradient |

| Injection Volume | 10 µL |

| Run Time | ~7.4 minutes[5] |

| Retention Time (Atovaquone) | ~4.3 minutes[5] |

| Retention Time (this compound) | ~4.3 minutes[5] |

Table 2: Mass Spectrometry Parameters

| Parameter | Atovaquone | This compound ([2H4]-atovaquone) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Electrospray Ionization (ESI), Positive or Negative |

| Quantifier Transition | m/z 365.0 → 337.2[5] | m/z 371.1 → 343.1[5] |

| Qualifier Transition | m/z 365.0 → 201.2[5] | m/z 371.1 → 203.1[5] |

Method Validation Summary

A validated method should demonstrate acceptable performance for the following parameters:[5]

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result[5] |

| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.63 – 80 µM |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Deviation ≤ ± 5.1 % |

| Intra-assay Precision | ≤15% CV (≤20% at LLOQ) | ≤ 2.7 % |

| Inter-assay Precision | ≤15% CV (≤20% at LLOQ) | ≤ 8.4 % |

| Carryover & Interference | No significant impact on quantification | Within acceptable limits |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 with acceptable precision and accuracy | 0.63 µM |

Application in DMPK Studies

Beyond simple quantification, the use of this compound is integral to various DMPK assessments.

Pharmacokinetic (PK) Studies

Accurate plasma concentration-time profiles are essential for calculating key PK parameters. Atovaquone exhibits a long elimination half-life of 2-3 days in adults.[6] Its absorption is significantly increased with dietary fat.[3][6]

Table 4: Selected Pharmacokinetic Parameters of Atovaquone

| Parameter | Population | Value | Reference |

| Elimination Half-life (t1/2) | Adults | 2-3 days | [6] |

| Elimination Half-life (t1/2) | Children | 1-2 days | [6] |

| Oral Clearance (CL/F) | Black Subjects | 3.28 L/hr | [10] |

| Oral Clearance (CL/F) | Oriental Subjects | 8.49 L/hr | [10] |

| Volume of Distribution (V/F) | Third-trimester Pregnant Women | 6.9-39.5 L/kg | [11] |

| Protein Binding | Adults | >99% | [3][6] |

Metabolism Studies

While atovaquone is predominantly eliminated unchanged in feces, understanding its metabolic profile is crucial.[6][12] In vitro studies using human liver microsomes can investigate potential metabolic pathways and the enzymes involved. Although no significant metabolism is observed in humans, atovaquone has been shown to inhibit CYP enzymes in vitro.[12][13]

-

CYP Inhibition: Atovaquone can inhibit CYP3A4 and CYP2C9 in vitro, suggesting a potential for drug-drug interactions (DDIs).[12][14] this compound can be used as an internal standard in LC-MS/MS-based assays to quantify the formation of probe substrate metabolites, thereby determining the inhibitory potential (IC50) of atovaquone.

Caption: Workflow for an in vitro CYP450 inhibition assay.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of atovaquone in biological matrices, which is a prerequisite for reliable DMPK studies. The detailed LC-MS/MS protocol provided herein serves as a robust foundation for researchers in drug development. The application of this stable isotope-labeled internal standard ensures high-quality data for pharmacokinetic parameter estimation and for in vitro assessments of drug metabolism and drug-drug interaction potential, ultimately contributing to a comprehensive understanding of atovaquone's disposition in the body.

References

- 1. bioivt.com [bioivt.com]

- 2. DMPK Basics Every Pharmaceutical Team Should Know [techimaging.co.uk]

- 3. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of atovaquone in the treatment of patients with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetics of atovaquone in patients with acute malaria caused by Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time-dependent pharmacokinetics and drug metabolism of atovaquone plus proguanil (Malarone) when taken as chemoprophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Item - Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®) - Karolinska Institutet - Figshare [openarchive.ki.se]

Application Note: Quantitative Analysis of Atovaquone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of atovaquone in human plasma. The assay utilizes a deuterated internal standard (Atovaquone-d4) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Introduction

Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, primarily used in the treatment and prevention of Pneumocystis jirovecii pneumonia (PJP), toxoplasmosis, and malaria.[1][2][3] Due to high inter-individual variability in its bioavailability, therapeutic drug monitoring is crucial to ensure optimal clinical outcomes, especially in pediatric and critically ill patient populations.[1][3] LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, and the use of a stable isotope-labeled internal standard, such as deuterated atovaquone, is the gold standard for correcting matrix effects and other sources of analytical variability.[4][5] This document provides a comprehensive protocol for the analysis of atovaquone in plasma, validated for key performance characteristics.

Experimental

Materials and Reagents

-

Atovaquone analytical standard

-

Atovaquone-d4 (deuterated internal standard)[6]

-

LC-MS/MS grade acetonitrile, methanol, ethanol, and dimethylformamide (DMF)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of atovaquone in DMF.

-

Prepare a 1 mg/mL stock solution of Atovaquone-d4 in DMF.[1]

Calibration Standards and Quality Controls:

-

Prepare working solutions by diluting the atovaquone stock solution with drug-free human plasma to create an eight-point calibration curve. A typical concentration range is 0.625 µM to 80 µM.[1]

-

Prepare at least three levels of quality control (QC) samples (low, medium, and high) in a similar manner.[1]

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of atovaquone from plasma samples.[7][8]

-

To 10 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Atovaquone-d4 working solution.

-

Add 1.98 mL of extraction solvent (Acetonitrile:Ethanol:DMF, 8:1:1 v/v/v).[1][3][9]

-

Vortex the mixture at 2,000 RPM for 2 minutes.[1]

-

Centrifuge at 2,000 x g for 5 minutes to pellet the precipitated proteins.[1]

-

Transfer 20 µL of the supernatant to a clean tube and dilute with 480 µL of the extraction solvent.[1]

-

Inject 2 µL of the final extract into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

The chromatographic separation is performed using a reverse-phase C18 column.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Synergi 2.5-µm Polar-RP 100A, 100 x 2 mm)[8] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 200 µL/min[1] |

| Injection Volume | 2 µL[1] |

| Column Temperature | 45°C[1] |

| Autosampler Temp | 10°C[1] |

| Gradient | 0-1 min, 2% B; 1-3 min, 2-100% B; 3-6 min, 100% B; 6-6.1 min, 100-2% B; 6.1-7 min, 2% B[1] |

| Run Time | 7.4 minutes[1][3][9] |

| Retention Time | Approximately 4.3 minutes for both atovaquone and Atovaquone-d4[1][3][9] |

Mass Spectrometry:

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

| Parameter | Condition |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| MRM Transitions | See Table 1 |

| Dwell Time | 100 ms per transition[10] |

| Collision Gas | High[9] |

| Declustering Potential | 100 V[10] |

| Entrance Potential | 10 V[10] |

| Collision Cell Exit | 12 V[10] |

Table 1: MRM Transitions for Atovaquone and Deuterated Internal Standard [1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Atovaquone | 365.0 | 337.2 | 201.2 |

| Atovaquone-d4 | 371.1 | 343.1 | 203.1 |

Results and Discussion

Method Performance

The described LC-MS/MS method was validated for linearity, precision, and accuracy.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linear Dynamic Range | 0.63 - 80 µM[1][3] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-assay Precision (%CV) | ≤ 2.7%[1][3] |

| Inter-assay Precision (%CV) | ≤ 8.4%[1][3] |

| Accuracy (% Deviation) | Within ± 5.1% of the target value[1][3] |

The use of a deuterated internal standard ensures that any variations during sample preparation and injection are accounted for, leading to reliable and reproducible results.

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for atovaquone analysis.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of atovaquone in human plasma using a deuterated internal standard. The protocol is sensitive, specific, and demonstrates excellent accuracy and precision. This method is well-suited for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for atovaquone.

References

- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. lcms.cz [lcms.cz]

- 6. interpriseusa.com [interpriseusa.com]

- 7. researchgate.net [researchgate.net]

- 8. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Atovaquone-d5 in Preclinical and Clinical Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative bioanalysis of Atovaquone using its deuterated internal standard, Atovaquone-d5. The methodologies described are applicable to both preclinical and clinical sample analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

Atovaquone is an antimicrobial agent used for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and malaria.[1] Due to high interindividual variability in its bioavailability, therapeutic drug monitoring is crucial, especially in pediatric populations.[2][3][4] this compound is a stable isotope-labeled version of Atovaquone, commonly used as an internal standard (IS) in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.[5] This document outlines validated methods for the quantification of Atovaquone in biological matrices.

Quantitative Bioanalysis Methods

A sensitive and robust LC-MS/MS method has been validated for the quantification of Atovaquone in plasma.[2][3][4] The use of this compound as an internal standard is critical for achieving reliable results.[5]

Summary of Bioanalytical Method Parameters

The following tables summarize the key quantitative data and validation parameters from a validated LC-MS/MS method for Atovaquone in human plasma.[2][6][7]

Table 1: Calibration Curve and Quality Control (QC) Levels [2][6][7]

| Parameter | Concentration Range |

| Calibration Curve Range | 0.63 - 80 µM |

| Lower Limit of Quantification (LLOQ) | 0.63 µM |

| Low QC (LQC) | 1.88 µM |

| Medium QC (MQC) | 7.5 µM |

| High QC (HQC) | 60 µM |

Table 2: Precision and Accuracy Data [2][3][4]

| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) |

| LQC (1.88 µM) | ≤ 2.7 % | ≤ 8.4 % | ≤ ± 5.1 % |

| MQC (7.5 µM) | ≤ 2.7 % | ≤ 8.4 % | ≤ ± 5.1 % |

| HQC (60 µM) | ≤ 2.7 % | ≤ 8.4 % | ≤ ± 5.1 % |

Table 3: UPLC-MS/MS Method Parameters for Atovaquone Quantification [6][7]

| Parameter | Details |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | Synergi 2.5-μm Polar-RP 100A (100 × 2 mm) column |

| Mobile Phase | Gradient |

| Flow Rate | Not Specified |

| Run Time | 1.3 min |

| Mass Spectrometry | API 4000 mass analyzer |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Calibration Curve 1 | 250 to 5000 ng/mL |

| Calibration Curve 2 | 5000 to 50000 ng/mL |

| Inter-assay Precision | ≤9.1% |

| Accuracy | ≤±9.4% |

Experimental Protocols

Protocol 1: Quantification of Atovaquone in Human Plasma using LC-MS/MS

This protocol describes a method for the extraction and quantification of Atovaquone from a small volume of human plasma.[2][3][4]

1. Materials and Reagents:

-

Human plasma (K2-EDTA)

-

Atovaquone reference standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Ethanol (EtOH), HPLC grade

-

Dimethylformamide (DMF), HPLC grade

-

Water, HPLC grade

-

Formic acid

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:

-

Atovaquone Stock Solution (10 mg/mL): Prepare in DMF.

-

This compound Working Solution: Prepare in a suitable solvent.

-

Calibration Standards (0.625 - 80.0 µM): Prepare by serial dilution of the high-calibration standard with control human plasma.[2]

-

Quality Control Samples (Low, Medium, High): Prepare in control human plasma at concentrations of 1.88 µM, 7.5 µM, and 60 µM.[2]

3. Sample Preparation (Protein Precipitation):

-

To 10 µL of plasma sample, calibration standard, or QC, add the internal standard solution (this compound).

-

Add a protein precipitation solution consisting of ACN:EtOH:DMF (8:1:1 v/v/v).[2][3][4]

-

Vortex mix thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: A system capable of gradient elution.

-

Column: A suitable reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Optimize to separate Atovaquone and this compound from matrix components.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX 5500 QTrap MS system).[2][3][4]

-

Ionization: Electrospray Ionization (ESI), mode optimized for Atovaquone.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for Atovaquone and this compound.

5. Data Analysis:

-

Integrate the peak areas for Atovaquone and this compound.

-

Calculate the peak area ratio (Atovaquone/Atovaquone-d5).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Atovaquone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Bioanalytical workflow for Atovaquone in plasma.

Caption: Role of this compound in bioanalysis.

References

- 1. pharmahealthsciences.net [pharmahealthsciences.net]

- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 6. researchgate.net [researchgate.net]

- 7. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Atovaquone-d5 in Mass Balance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting a mass balance study of Atovaquone-d5 in rodent models, typically rats. Atovaquone is a highly lipophilic antimicrobial agent with poor aqueous solubility. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development and regulatory approval. The use of a stable isotope-labeled compound like this compound, in conjunction with sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a robust method for these studies without the need for radiolabeling.[][2][3] Deuterium-labeled compounds are valuable tools in drug metabolism studies as they can be used to trace the metabolic fate of drugs and improve the sensitivity of analytical methods.[]

Atovaquone is characterized by high plasma protein binding (>99%) and a long elimination half-life of 2 to 4 days in humans.[4] It is primarily eliminated unchanged in the feces, with very low amounts excreted in the urine.[4][5][6][7] Evidence suggests that atovaquone undergoes limited metabolism.[5]

Data Presentation

The following tables summarize representative quantitative data from a mass balance study of this compound in rats. The data is based on the known excretion profile of Atovaquone, where fecal excretion is the predominant route of elimination. While specific data for this compound is not publicly available, these tables reflect the expected outcomes based on studies with unlabeled and radiolabeled Atovaquone, with an anticipated total recovery of approximately 90% or higher in rats.[8][9]

Table 1: Cumulative Excretion of this compound in Rats Following a Single Oral Dose

| Time Interval (hours) | Mean Cumulative Excretion (% of Administered Dose) |

| Urine | Feces |

| 0 - 24 | 0.2 ± 0.1 |

| 0 - 48 | 0.4 ± 0.2 |

| 0 - 72 | 0.5 ± 0.2 |

| 0 - 96 | 0.6 ± 0.3 |

| 0 - 120 | 0.6 ± 0.3 |

| 0 - 144 | 0.7 ± 0.3 |

| 0 - 168 | 0.7 ± 0.3 |

Data are presented as mean ± standard deviation (n=4 rats). Values are representative based on the known excretion patterns of Atovaquone.

Table 2: Mass Balance Summary for this compound in Rats (0-168 hours)

| Excretion Route | Mean Total Recovery (% of Administered Dose) |

| Urine | 0.7 ± 0.3 |

| Feces | 90.8 ± 8.3 |

| Cage Wash | 1.5 ± 0.5 |

| Total Recovery | 93.0 ± 8.0 |

Data are presented as mean ± standard deviation (n=4 rats). Total recovery includes the amount of drug-related material recovered from urine, feces, and cage washings.

Experimental Protocols

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.

-

Age/Weight: Animals should be of a consistent age and weight range (e.g., 8-10 weeks old, 200-250 g) at the start of the study.

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.

-

Housing: During the study, rats should be housed individually in metabolism cages that allow for the separate collection of urine and feces.

-

Diet and Water: Standard laboratory chow and water should be provided ad libitum. For oral dosing studies, a high-fat diet may be considered to enhance the absorption of the lipophilic Atovaquone.

Dosing and Sample Collection

-